molecular formula C15H16O5 B1237055 Isoobtusitin

Isoobtusitin

Cat. No. B1237055
M. Wt: 276.28 g/mol
InChI Key: GMMBRTQVBAGPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoobtusitin is a natural product found in Psiadia dentata with data available.

Scientific Research Applications

Isoobtusitin in Viral Inhibition

Isoobtusitin, identified as a coumarin in Psiadia dentata, has shown moderate inhibitory activity against poliovirus and weak activity against HIV in vitro. However, it was inactive against HSV1, VSV, and murine tumoral cell lines (Fortin et al., 2001).

Isoobtusitin's Role in Cancer Studies

Isoobtusilactone A, a compound related to isoobtusitin, has been investigated for its effects on cancer cells. In one study, it was found to induce apoptosis in human hepatoma Hep G2 cells. This process was mediated by increased production of reactive oxygen species and involved the mitochondrial apoptotic pathway (Chen et al., 2007).

Isoobtusilactone A in Breast Cancer Research

Another study focused on isoobtusilactone A's anticancer effects on human breast cancer cell lines. It was found to inhibit cell growth by inducing G(2)-M phase arrest and apoptosis. This effect was mediated through the generation of reactive oxygen species and the activation of the apoptosis signal-regulating kinase 1 pathway (Kuo et al., 2007).

properties

Product Name

Isoobtusitin

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

5-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C15H16O5/c1-9(2)6-7-19-12-8-11-10(4-5-13(16)20-11)14(17)15(12)18-3/h4-6,8,17H,7H2,1-3H3

InChI Key

GMMBRTQVBAGPHK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C(=C2C=CC(=O)OC2=C1)O)OC)C

synonyms

5-hydroxy-6-methoxy-7-(3-methyl-but-2-enyloxy)-2H-1-benzopyran-2-one
isoobtusitin
prenyloxycoumarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.